Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate
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Overview
Description
. This compound is characterized by the presence of a dimethoxyphosphoryl group attached to a butanedioate backbone. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate can be achieved through a multi-step process. One common method involves the reaction of dimethyl acetylenedicarboxylate with trimethyl phosphite in the presence of a catalyst . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings to achieve high production efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine oxide derivatives.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have significant applications in organic synthesis and material science .
Scientific Research Applications
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of phosphonate esters.
Biology: The compound is studied for its potential biological activities, including antiviral and antiproliferative properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities and influence cellular signaling pathways. Its effects are mediated through the formation of reactive intermediates that interact with specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the butanedioate backbone.
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate: Contains a similar dimethoxyphosphoryl group but differs in the overall molecular structure.
Uniqueness
Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
61203-68-7 |
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Molecular Formula |
C9H15O7P |
Molecular Weight |
266.18 g/mol |
IUPAC Name |
dimethyl 2-(dimethoxyphosphorylmethylidene)butanedioate |
InChI |
InChI=1S/C9H15O7P/c1-13-8(10)5-7(9(11)14-2)6-17(12,15-3)16-4/h6H,5H2,1-4H3 |
InChI Key |
XEXZVRVSVXYQPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=CP(=O)(OC)OC)C(=O)OC |
Origin of Product |
United States |
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